

Application Notes and Protocols: 2,1-Benzisoxazole-3-carboxylic Acid in Organic Synthesis

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Compound of Interest

Compound Name: **2,1-Benzisoxazole-3-carboxylic acid**

Cat. No.: **B1266885**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1-Benzisoxazole, also known as anthranil, is a significant heterocyclic scaffold in medicinal chemistry. Derivatives of this core structure exhibit a wide range of biological activities, including antimicrobial, antipsychotic, anti-inflammatory, and anticancer properties. **2,1-Benzisoxazole-3-carboxylic acid** is a key precursor for the synthesis of a variety of 3-substituted 2,1-benzisoxazoles, making it a valuable building block in drug discovery and development. The reactivity of the carboxylic acid moiety allows for diverse functionalization at the 3-position, leading to the generation of libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the use of **2,1-benzisoxazole-3-carboxylic acid** as a precursor in the synthesis of 3-acyl-2,1-benzisoxazoles and 2,1-benzisoxazole-3-carboxamides, compounds that have shown promising antimicrobial and antiplasmodial activities.

Applications

2,1-Benzisoxazole-3-carboxylic acid serves as a versatile starting material for the synthesis of various biologically active molecules. The primary applications stem from the conversion of

the carboxylic acid to more reactive intermediates, such as acyl chlorides, which can then undergo a variety of chemical transformations.

1. Synthesis of 3-Acyl-2,1-benzisoxazoles via Friedel-Crafts Acylation:

The carboxylic acid can be converted to the corresponding acyl chloride, which is a highly reactive electrophile. This acyl chloride can then be used in Friedel-Crafts acylation reactions with various aromatic compounds to yield 3-acyl-2,1-benzisoxazoles.^[1] These ketones can serve as intermediates for further derivatization or be evaluated for their biological properties. For instance, (benzo[c]isoxazol-3-yl)(phenyl)methanone has been identified as a promising lead against *Plasmodium falciparum* and the fungal strain *Geotrichum candidum*.

2. Synthesis of 2,1-Benzisoxazole-3-carboxamides:

The acyl chloride derived from **2,1-benzisoxazole-3-carboxylic acid** readily reacts with primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of a diverse library of carboxamide derivatives. These derivatives can be screened for a wide range of biological activities.

Quantitative Data Summary

The following table summarizes the yields of various 3-substituted-2,1-benzisoxazoles synthesized from **2,1-benzisoxazole-3-carboxylic acid**.

Compound Name	Structure	Reaction Type	Yield (%)	Reference
(Benzo[c]isoxazo l-3-yl)(phenyl)methanone	![Image of (Benzo[c]isoxazo l-3-yl)(phenyl)methanone]	Friedel-Crafts Acylation	61	[1]
(Benzo[c]isoxazo l-3-yl)(p-tolyl)methanone	![Image of (Benzo[c]isoxazo l-3-yl)(p-tolyl)methanone]	Friedel-Crafts Acylation	55	[1]
(Benzo[c]isoxazo l-3-yl)(4-chlorophenyl)methanone	![Image of (Benzo[c]isoxazo l-3-yl)(4-chlorophenyl)methanone]	Friedel-Crafts Acylation	48	[1]
(Benzo[c]isoxazo l-3-yl)(4-methoxyphenyl)methanone	![Image of (Benzo[c]isoxazo l-3-yl)(4-methoxyphenyl)methanone]	Friedel-Crafts Acylation	45	[1]
N-Phenyl-2,1-benzisoxazole-3-carboxamide	![Image of N-Phenyl-2,1-benzisoxazole-3-carboxamide]	Amide Coupling	Not specified	[1]
N-(4-Methoxyphenyl)-2,1-benzisoxazole-3-carboxamide	![Image of N-(4-Methoxyphenyl)-2,1-benzisoxazole-3-carboxamide]	Amide Coupling	Not specified	[1]

N-(4-Chlorophenyl)-2,1-benzisoxazole-3-carboxamide	![Image of N-(4-Chlorophenyl)-2,1-benzisoxazole-3-carboxamide]	Amide Coupling	Not specified	[1]
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Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-2,1-benzisoxazoles via Friedel-Crafts Acylation

This protocol describes the synthesis of (benzo[c]isoxazol-3-yl)(phenyl)methanone.

Materials:

- **2,1-Benzisoxazole-3-carboxylic acid**
- Oxalyl chloride
- Anhydrous benzene
- Anhydrous aluminum chloride (AlCl_3)
- Dry toluene
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Petroleum ether

Procedure:

- To a solution of **2,1-benzisoxazole-3-carboxylic acid** (1.0 mmol) in dry benzene (4 mL), add oxalyl chloride (20 mmol) under a nitrogen atmosphere.
- Stir the reaction mixture at 80 °C for 4 hours.
- Remove the solvent by vacuum evaporation.
- Dissolve the resulting residue in dry benzene (4 mL) and add anhydrous aluminum chloride (2.94 mmol).
- Stir the reaction mixture at 80 °C for 1 hour.
- Pour the reaction mixture into a mixture of ice and concentrated HCl.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure product.

Protocol 2: Synthesis of N-Aryl-2,1-benzisoxazole-3-carboxamides

This protocol describes the synthesis of N-phenyl-2,1-benzisoxazole-3-carboxamide.

Materials:

- **2,1-Benzisoxazole-3-carboxylic acid**
- Oxalyl chloride
- Anhydrous toluene
- Aniline

- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ethyl acetate
- Petroleum ether

Procedure:

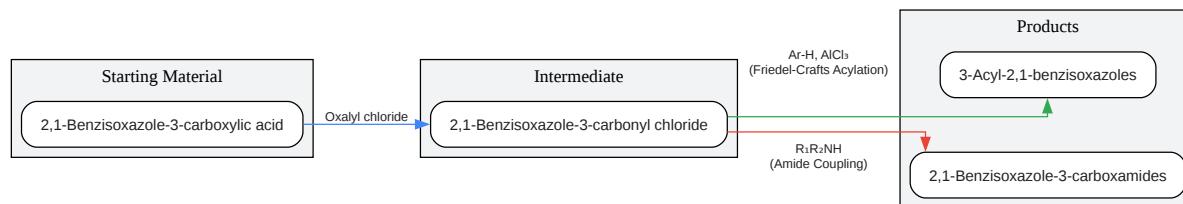
- To a solution of **2,1-benzisoxazole-3-carboxylic acid** (0.919 mmol) in dry toluene (4 mL), add oxalyl chloride (20 mmol) under a nitrogen atmosphere.
- Stir the reaction mixture at 80 °C for 16 hours.
- Remove the solvent by vacuum evaporation.
- Dissolve the resulting residue in dry toluene (2 mL).
- In a separate flask, dissolve aniline (2.22 mmol) in dry toluene (2 mL).
- Add the aniline solution dropwise to the solution of the acyl chloride at room temperature.
- Stir the reaction mixture at room temperature for 1 hour.
- Wash the reaction mixture with brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure product.

Visualizations

Synthetic Workflow for 3-Substituted-2,1-benzisoxazoles

The following diagram illustrates the general synthetic workflow for the preparation of 3-acyl-2,1-benzisoxazoles and 2,1-benzisoxazole-3-carboxamides from **2,1-benzisoxazole-3-**

carboxylic acid.

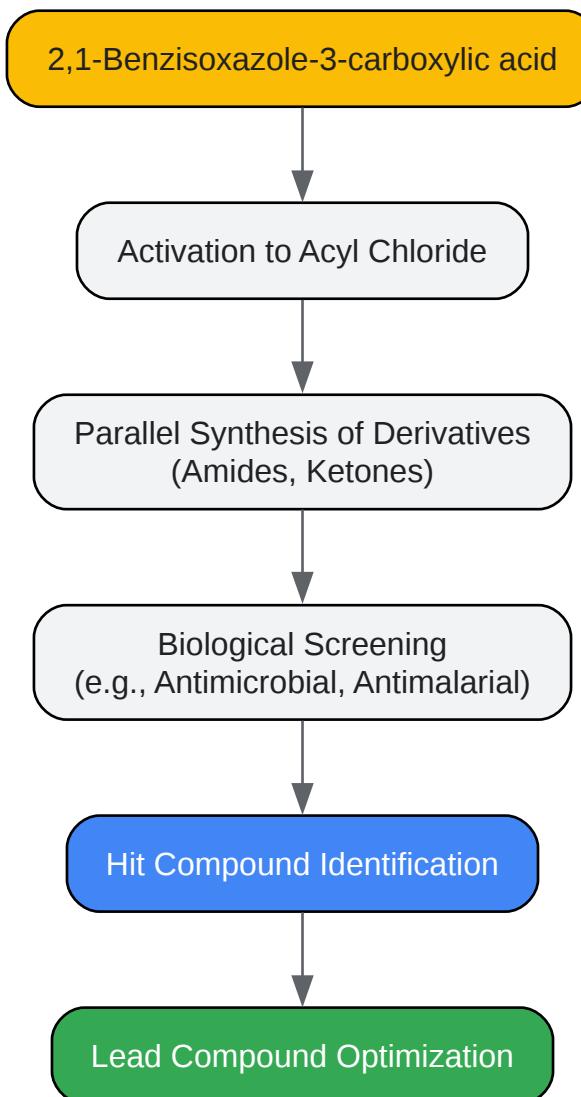


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Caption: Synthetic routes from **2,1-benzisoxazole-3-carboxylic acid**.

Logical Relationship of Derivatization and Screening

The following diagram illustrates the logical progression from the precursor molecule to the discovery of biologically active lead compounds.



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Caption: Drug discovery workflow using the precursor.

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References

- 1. [researchgate.net](#) [researchgate.net]

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